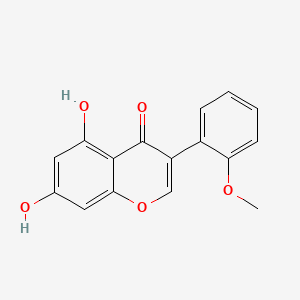
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound . It is also known as (+/-)-5,7,3’-Trihydroxy-4’-methoxyflavanone or (+/-)-Hesperetin . It is a light yellow to light tan powder with a faint fatty vanillic aroma .
Molecular Structure Analysis
The molecular formula of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is C16H14O6 . Its average mass is 302.28 Da . More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
Flavonoids like 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one have been studied for their potential as tyrosinase inhibitors . Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .Physical And Chemical Properties Analysis
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is sparingly soluble in water and soluble in ethanol . It is a light yellow to light tan powder with a faint fatty vanillic aroma .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
- Tectorigenin monohydrate , an isoflavone derived from Belamcanda chinensis, structurally similar to the queried compound, has demonstrated antimicrobial and anti-inflammatory effects. This research highlights the potential of chromen-4-one derivatives in medical applications due to their bioactive properties (Liu, Ma, Gao, & Wu, 2008).
Spectroscopic Analysis and DFT Investigation
- Spectral analysis and DFT investigations of benzopyran analogues, including flavonoid compounds structurally related to the queried compound, reveal insights into their photovoltaic efficiency and interaction with graphene. These studies provide a foundation for understanding the electronic and photovoltaic properties of chromen-4-one derivatives, which could be applied in solar energy technologies (Al‐Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Phototransformation and Synthesis of Novel Compounds
- Research on the phototransformation of 3-alkoxychromenones has led to the discovery of novel compounds with unique tetracyclic scaffolds. These findings open up new pathways for the synthesis of complex organic molecules, potentially useful in materials science and organic chemistry (Khanna, Dalal, Kumar, & Kamboj, 2015).
Molecular Docking and Antioxidant Activity
- Molecular docking and Hirshfeld surface analyses of novel hybrid compounds containing pyrazole and coumarin cores, similar in structure to the queried compound, support the experimental data with theoretical investigations. These studies contribute to the development of compounds with potential biological activities, such as antioxidant properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Experimental and Computational Studies on Electronic Properties
- Experimental and computational studies on chromen-2-one-based organic dyes highlight their potential as photosensitizers in dye-sensitized solar cells. This research demonstrates the relevance of chromen-4-one derivatives in developing new materials for renewable energy applications (Gad, Kamar, & Mousa, 2020).
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
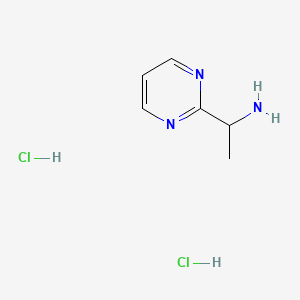
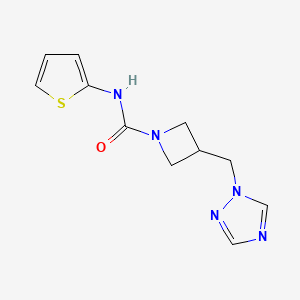
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
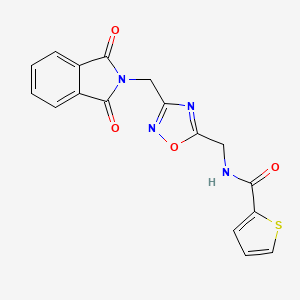
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
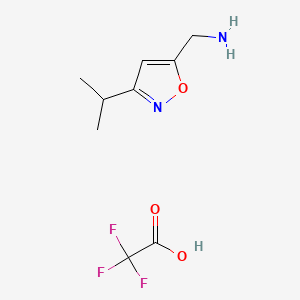
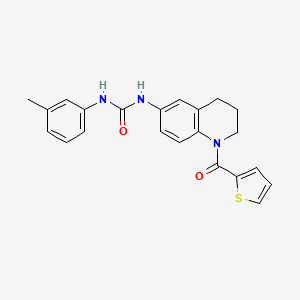
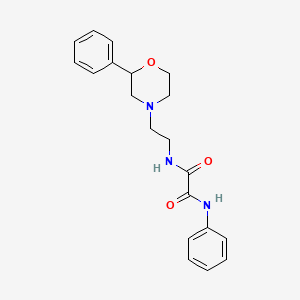
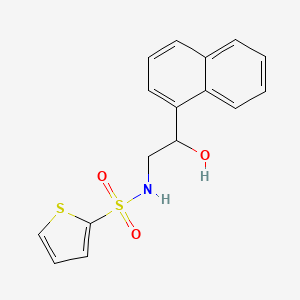
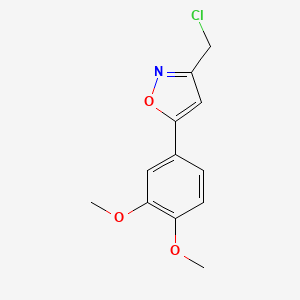
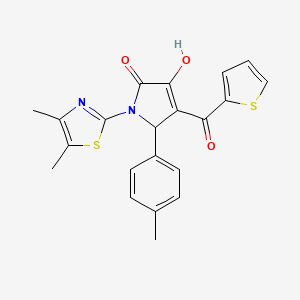
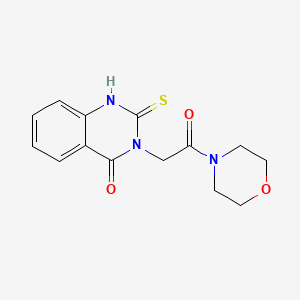
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)